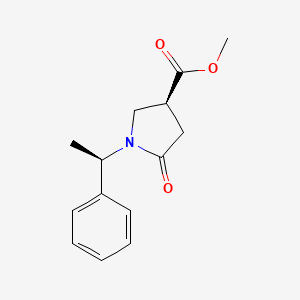

(S)-Methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate

説明

特性

IUPAC Name |

methyl (3S)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-10(11-6-4-3-5-7-11)15-9-12(8-13(15)16)14(17)18-2/h3-7,10,12H,8-9H2,1-2H3/t10-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENQIPNJLDAXAT-PWSUYJOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N2C[C@H](CC2=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90548986 | |

| Record name | Methyl (3S)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99735-46-3 | |

| Record name | Methyl (3S)-5-oxo-1-[(1R)-1-phenylethyl]-3-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99735-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (3S)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Key Steps in Stereoselective Synthesis

General Reaction Conditions

The preparation typically involves mild reaction conditions to preserve stereochemistry and avoid racemization:

- Temperature : Reactions are conducted at controlled temperatures, usually between 0–50°C, to ensure stability of intermediates.

- Solvent : Polar solvents such as ethanol, methanol, or acetonitrile are commonly used.

- pH Control : Acidic or basic environments are adjusted depending on the step in the synthesis process.

Reagents and Pathways

Commonly Used Reagents

| Step | Reagent | Function |

|---|---|---|

| Formation of pyrrolidine ring | Keto acid derivative + amine | Cyclization |

| Introduction of phenylethyl group | (R)-1-phenylethylamine | Chiral precursor |

| Esterification | Methanol + acid catalyst | Formation of methyl ester |

Pathway Example

A typical pathway might involve:

- Reaction of (R)-1-phenylethylamine with a keto acid derivative under acidic conditions to form an intermediate.

- Cyclization to produce the pyrrolidine core.

- Esterification using methanol and an acid catalyst to finalize the compound structure.

Purification Methods

After synthesis, purification is critical for isolating the desired enantiomer:

Data Table: Key Parameters for Synthesis

化学反応の分析

Types of Reactions

(S)-Methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce hydroxylated compounds.

科学的研究の応用

(S)-Methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.

Industry: It is utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of (S)-Methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific biological context.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations in the Aryl Group

Methyl 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylate

- Key Differences : Replaces the (R)-1-phenylethyl group with a 3,4,5-trimethoxyphenyl moiety.

- Impact : The electron-rich trimethoxyphenyl group enhances anticancer activity in vitro, likely due to improved interactions with tubulin or DNA targets. This compound exhibited IC₅₀ values of 1.2–3.8 µM against human cancer cell lines, outperforming simpler phenyl analogs .

Methyl 5-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate

Stereochemical Variations

(R)-Methyl 5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate

- Key Differences : Inversion of stereochemistry at the phenylethyl group (S instead of R).

- Impact : Reduced anticancer activity (e.g., IC₅₀ > 10 µM in MCF-7 cells), highlighting the importance of the (R)-configuration for target binding .

(S)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

- Key Differences : Replaces the phenylethyl group with a benzyl substituent.

- Impact: The benzyl group lacks the ethyl spacer, reducing conformational flexibility.

Functional Group Modifications

5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide

- Key Differences : Replaces the methyl ester with a hydrazide group.

- Impact : The hydrazide enhances hydrogen-bonding capacity, improving antioxidant activity (EC₅₀ = 8.3 µM) but reducing cell permeability due to higher polarity (logP = 1.2) .

5-Oxo-N′-(2-oxoindolin-3-ylidene)-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide

Physicochemical and Pharmacokinetic Comparisons

生物活性

(S)-Methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate, with CAS number 99735-46-3, is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including anticancer and antimicrobial properties. This article delves into the synthesis, biological activity, and relevant research findings associated with this compound.

The molecular formula of this compound is , with a molecular weight of approximately 247.29 g/mol. Key chemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C14H17NO3 |

| Molecular Weight | 247.29000 |

| LogP | 1.707 |

| PSA | 46.610 |

| Hazard Codes | Xi |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, with specific attention to stereochemistry to ensure the desired enantiomer is produced. The detailed synthetic pathways can be found in various chemical literature sources, including patents and research articles.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. In vitro assays using A549 human lung adenocarcinoma cells demonstrated that this compound exhibits significant cytotoxic effects. The following findings summarize its anticancer activity:

- Cell Viability Assays : The compound was tested at a concentration of 100 µM for 24 hours against A549 cells, showing a reduction in cell viability comparable to standard chemotherapeutic agents like cisplatin .

- Structure-Activity Relationship : Variations in the substituents on the pyrrolidine ring influenced its potency, with certain modifications leading to enhanced anticancer activity while maintaining lower toxicity towards non-cancerous cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated promising antimicrobial activity against multidrug-resistant strains of bacteria:

- Testing Against Pathogens : The compound was evaluated against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. It exhibited selective antimicrobial effects, indicating potential as a scaffold for developing new antimicrobial agents .

- Mechanism of Action : While the exact mechanisms remain under investigation, preliminary results suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Study 1: Anticancer Efficacy

A study published in MDPI investigated various derivatives of 5-oxopyrrolidine compounds and their effects on A549 cells. The findings indicated that compounds with specific structural features showed enhanced cytotoxicity while minimizing harm to normal cells .

Study 2: Antimicrobial Properties

Research highlighted in PMC demonstrated that specific derivatives exhibited significant antimicrobial activity against resistant strains, suggesting their potential as therapeutic agents against infections caused by multidrug-resistant bacteria .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (S)-Methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate, and how do reaction conditions influence stereochemical outcomes?

- Methodology : The compound can be synthesized via multi-step procedures involving nucleophilic substitution and condensation reactions. For example, analogous pyrrolidine derivatives are synthesized by reacting carboxylic acids with substituted anilines under reflux (methanol, 24 hours), followed by esterification using H₂SO₄ as a catalyst . Key factors include:

- Temperature : Elevated temperatures (reflux) enhance reaction rates but may risk racemization.

- Solvent choice : Polar aprotic solvents (e.g., THF) favor nucleophilic substitutions, while methanol is suitable for esterifications .

- Stereochemical control : Use of chiral auxiliaries (e.g., (R)-1-phenylethylamine) ensures enantiomeric purity. Monitor via chiral HPLC or X-ray crystallography .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology : Employ a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze and NMR to confirm substituent positions. For example, the methyl ester group typically appears as a singlet at ~3.6 ppm () and ~170 ppm () .

- LCMS : Verify molecular weight (e.g., observed [M-H]⁻ peak at m/z 260–280 range) and retention time (e.g., 0.88 minutes under SQD-FA05 conditions) .

- Melting point : Compare with literature values (e.g., 80–81°C for analogous esters) .

Q. What are the key considerations for ensuring enantiomeric purity during synthesis?

- Methodology :

- Use chiral chromatography (e.g., Chiralpak® columns) to resolve enantiomers.

- Confirm absolute configuration via X-ray crystallography using programs like SHELXL or ORTEP-III .

- Monitor optical rotation ([α]) against reference standards .

Advanced Research Questions

Q. How do intermolecular hydrogen-bonding patterns influence the crystallographic packing of this compound?

- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) and analyze hydrogen-bonding networks using graph-set notation (e.g., D , S , R motifs). For pyrrolidine derivatives, common motifs include:

- N–H···O interactions between the pyrrolidine nitrogen and carbonyl oxygen (distance: ~2.8–3.0 Å).

- C–H···π interactions involving the phenyl group .

Q. What computational strategies are effective for predicting the compound’s bioactivity or binding affinity?

- Methodology :

- Molecular docking : Dock the compound into target proteins (e.g., enzymes with pyrrolidine-binding pockets) using AutoDock Vina.

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with biological activity .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study conformational preferences .

Q. How can discrepancies in reported biological activity data for analogous compounds be resolved?

- Methodology :

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and concentrations (IC₅₀ values).

- SAR analysis : Compare structural variations (e.g., trifluoromethyl vs. methyl groups) across studies .

- Meta-analysis : Use tools like RevMan to statistically aggregate data from independent studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。